5-(金刚烷-1-基)-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

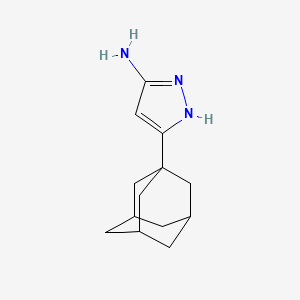

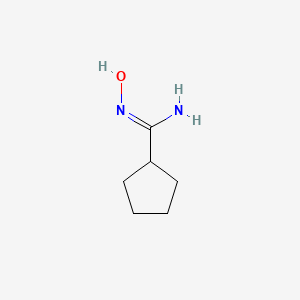

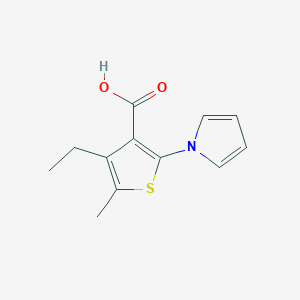

The compound 5-(adamantan-1-yl)-1H-pyrazol-3-amine is a derivative of adamantane, which is known for its wide spectrum of medicinal properties. Adamantane derivatives are of significant interest in medicinal chemistry due to their unique structure and potential biological activities .

Synthesis Analysis

The synthesis of 1-(adamantan-1-yl)-1H-pyrazol-3-amine is described as a one-pot process that starts with 1-adamantylhydrazine as an intermediate. This synthesis is performed without the need for a catalyst and uses readily available starting materials. The process includes a continuous extraction method that allows for the complete extraction of the target product into the organic layer, which improves the overall yield .

Molecular Structure Analysis

The molecular structure and electronic properties of a related compound, 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, have been studied using various spectroscopic methods and density functional theory (DFT) calculations. The optimizations of the monomer and dimer structures of this molecule were calculated using different functionals, with the M06-2X functional providing effective interaction energies for the dimer structure. This suggests that similar computational methods could be applied to study the molecular structure of 5-(adamantan-1-yl)-1H-pyrazol-3-amine .

Chemical Reactions Analysis

In a related study, the synthesis of 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles was achieved by reacting 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles. The reaction's outcome and product yields were influenced by the NH acidity (pKa) of the starting pyrazole. This indicates that the reactivity of the adamantane moiety in such reactions can be modulated by the substituents on the pyrazole ring, which may also apply to the synthesis of 5-(adamantan-1-yl)-1H-pyrazol-3-amine .

Physical and Chemical Properties Analysis

Electrophilic reactions involving adamantane derivatives, such as the synthesis of isomeric 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles, have been explored. These reactions involve the use of concentrated sulfuric acid and result in the formation of compounds with interesting properties, such as thermal stability, which was studied using synchronous thermal analysis. The physical and chemical properties of these derivatives are characterized by NMR spectroscopy and mass spectrometry, suggesting that similar analytical techniques could be used to study 5-(adamantan-1-yl)-1H-pyrazol-3-amine .

科学研究应用

合成与结构分析

"5-(金刚烷-1-基)-1H-吡唑-3-胺" 衍生物已通过各种方法合成,展示了这些化合物在科学研究中的多功能性和潜力。一种无催化剂、温度驱动的单釜合成方法已被描述用于生产 1-金刚烷基肼盐酸盐,这是合成 1-(金刚烷-1-基)-1H-吡唑-3-胺以进行细菌研究的关键中间体,突出了获得这些化合物的成本效益和有效方法 (Bossmann 等人,2020)。

非共价相互作用和晶体学见解

对 N-取代-5-(金刚烷-1-基)-1,3,4-噻二唑-2-胺中的非共价相互作用的研究通过晶体学和原子分子量子理论 (QTAIM) 分析提供了对其分子结构的见解。这项工作阐明了氢键和其他非共价相互作用在稳定这些化合物的晶体结构中的作用,为设计新材料和药物提供了有价值的信息 (El-Emam 等人,2020)。

抗菌和抗病毒特性

金刚烷衍生物的合成和评估显示出有希望的抗菌和抗病毒活性。具体而言,已经合成了一些新的金刚烷衍生物并测试了它们对天花疫苗病毒的活性,某些化合物表现出很高的抗天花活性。这项研究为基于金刚烷衍生物开发新的抗病毒剂开辟了道路 (Moiseev 等人,2012)。

分子对接和生物活性

对 5-(金刚烷-1-基)-N-甲基-1,3,4-噻二唑-2-胺的理论和实验研究探索了其作为化疗剂的潜力。特别是分子对接研究已经确定了该化合物的潜在靶标,表明其在药物设计和开发中的有用性 (Al-Wahaibi 等人,2019)。

作用机制

安全和危害

属性

IUPAC Name |

5-(1-adamantyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDOAENFCVMKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(adamantan-1-yl)-1H-pyrazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2551523.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)

![4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2551535.png)